N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an azido group, a nitrophenyl group, and a biotinylated norspemidine moiety, making it a valuable tool in biochemical research and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then coupled with biotinylated norspemidine under specific reaction conditions. The key steps include:
Preparation of 4-Azido-2-nitrophenyl Intermediate: This involves the nitration of a suitable aromatic precursor followed by azidation.
Coupling Reaction: The azido-nitrophenyl intermediate is reacted with biotinylated norspemidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine undergoes various chemical reactions, including:
Photolysis: Exposure to UV light results in the formation of a highly reactive nitrene species.
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Photolysis: UV light (320-350 nm) is used to activate the azido group.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can react with the azido group.
Major Products Formed
Photolysis: Formation of nitrene intermediates.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine has a wide range of applications in scientific research:
Biochemical Labeling: Used as a photoaffinity label to study protein interactions and binding sites.
Molecular Biology: Employed in the identification and characterization of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Utilized in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine involves the formation of a reactive nitrene species upon exposure to UV light. This nitrene can covalently bind to nearby molecules, allowing for the identification and characterization of molecular interactions. The biotinylated norspemidine moiety facilitates the detection and isolation of labeled biomolecules through affinity chromatography techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine)
- Sulfo-SANPAH (Sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate)
Uniqueness
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is unique due to its combination of an azido-nitrophenyl group and a biotinylated norspemidine moiety. This combination allows for specific and efficient labeling of biomolecules, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C22H33N9O4S |
---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propylamino]propyl]pentanamide |
InChI |
InChI=1S/C22H33N9O4S/c23-30-29-15-7-8-16(18(13-15)31(34)35)25-11-3-9-24-10-4-12-26-20(32)6-2-1-5-19-21-17(14-36-19)27-22(33)28-21/h7-8,13,17,19,21,24-25H,1-6,9-12,14H2,(H,26,32)(H2,27,28,33)/t17-,19-,21-/m0/s1 |
InChI-Schlüssel |
XNCXYYZHGGLPHP-CUWPLCDZSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.